(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a piperidine ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one include other pyrazole-thiazole derivatives These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C29H32N4OS2 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C29H32N4OS2/c1-3-4-17-35-25-14-12-22(13-15-25)27-23(20-33(31-27)24-10-6-5-7-11-24)18-26-28(34)30-29(36-26)32-16-8-9-21(2)19-32/h5-7,10-15,18,20-21H,3-4,8-9,16-17,19H2,1-2H3/b26-18- |
InChI Key |
KBAQANIJXPDVHD-ITYLOYPMSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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